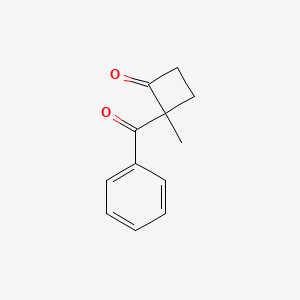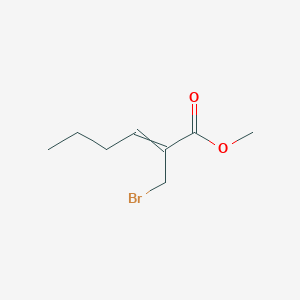
N-(But-3-yn-2-yl)-4-ethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(But-3-yn-2-yl)-4-ethoxyaniline is an organic compound with a unique structure that combines an ethoxy group and an aniline derivative with a butynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-yn-2-yl)-4-ethoxyaniline typically involves the reaction of 4-ethoxyaniline with but-3-yn-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(But-3-yn-2-yl)-4-ethoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy and butynyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
N-(But-3-yn-2-yl)-4-ethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(But-3-yn-2-yl)-4-ethoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(But-3-yn-2-yl)-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
N-(But-3-yn-2-yl)-4-chloroaniline: Contains a chloro substituent instead of an ethoxy group.
N-(But-3-yn-2-yl)-4-nitroaniline: Features a nitro group in place of the ethoxy group.
Uniqueness
N-(But-3-yn-2-yl)-4-ethoxyaniline is unique due to the presence of both an ethoxy group and a butynyl substituent, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and enables its use in diverse applications.
Propiedades
Número CAS |
79874-41-2 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
N-but-3-yn-2-yl-4-ethoxyaniline |
InChI |
InChI=1S/C12H15NO/c1-4-10(3)13-11-6-8-12(9-7-11)14-5-2/h1,6-10,13H,5H2,2-3H3 |
Clave InChI |
NDVLDYXJSDCGCN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


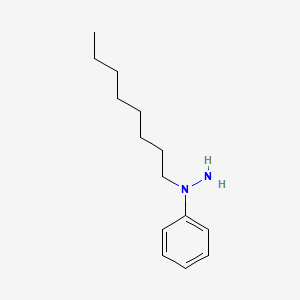
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
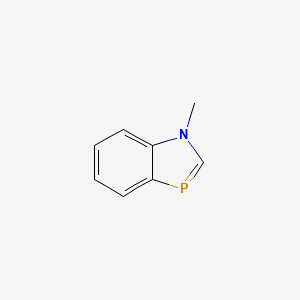
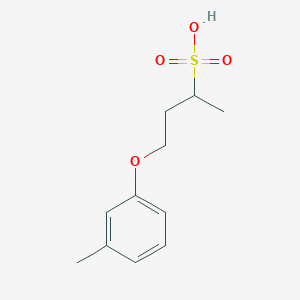
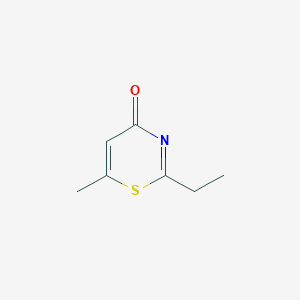
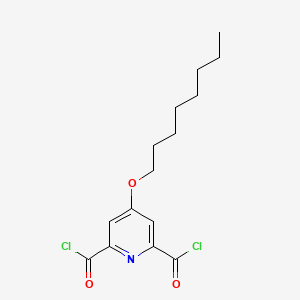
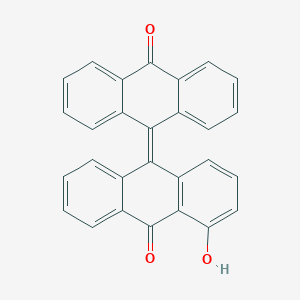

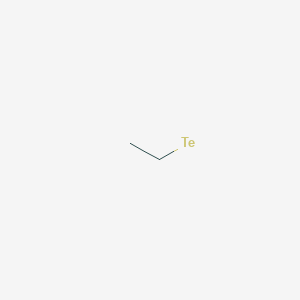
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)
![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
